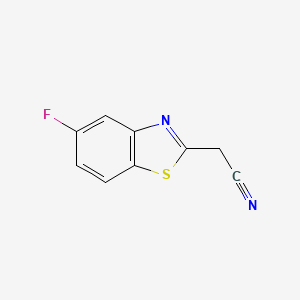

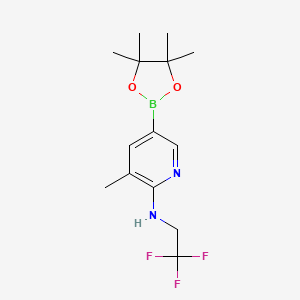

2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile” is a derivative of benzothiazole . Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry. Its derivatives and metal complexes possess a wide range of pharmacological properties and high degree of structural diversity .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .Molecular Structure Analysis

The carbon at the 2nd position of benzothiazole is the most active site from a synthetic and medicinal point of view . As per the structure-activity relationship, changes in the functional group at the 2nd position induce a significant change in the biological activity of compounds .Chemical Reactions Analysis

The synthetic approaches to these heterocycles include both traditional multistep reactions and one-pot atom economy processes using green chemistry principles and easily available reagents . Special attention is paid to the methods of the thiazole ring closure and chemical modification by the introduction of pharmacophore groups .Aplicaciones Científicas De Investigación

Anti-Tubercular Activity

Benzothiazole derivatives have been investigated for their anti-tubercular potential. Recent synthetic developments have led to the discovery of new benzothiazole-based compounds with inhibitory activity against Mycobacterium tuberculosis. These molecules were compared with standard reference drugs, and their potency was evaluated in vitro and in vivo . Further studies have explored the structure-activity relationships and molecular docking of these derivatives to identify potent inhibitors against the target protein DprE1.

Anti-Microbial Properties

Benzothiazole compounds have demonstrated antimicrobial activity against various pathogens. While specific data on 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile is limited, it’s worth exploring its potential as an antimicrobial agent. Researchers have observed promising results with related benzothiazole derivatives against bacteria, fungi, and parasites .

Anti-Inflammatory and Anti-Ulcer Effects

Inflammation plays a crucial role in various diseases. Benzothiazoles have been investigated for their anti-inflammatory properties. Additionally, they exhibit anti-ulcer effects, which could be relevant for gastrointestinal health .

Antitumor and Anticancer Activity

Benzothiazole derivatives have shown promise as potential antitumor and anticancer agents. Their mechanisms of action involve targeting cancer cells, inhibiting proliferation, and inducing apoptosis. While more research is needed, exploring the effects of 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile in this context could yield valuable insights .

Acaricidal Activity

Benzothiazoles have been studied for their acaricidal properties, particularly against agricultural pests. Investigating the efficacy of 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile against mites could provide valuable information for pest control strategies .

Mecanismo De Acción

Target of Action

The primary target of 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile is the DprE1 enzyme . This enzyme plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .

Mode of Action

The compound interacts with its target, the DprE1 enzyme, inhibiting its function . This interaction disrupts the normal functioning of the bacterium’s cell wall biosynthesis, leading to its eventual death .

Biochemical Pathways

The inhibition of the DprE1 enzyme disrupts the cell wall biosynthesis pathway in Mycobacterium tuberculosis . This disruption affects the integrity of the bacterial cell wall, leading to the bacterium’s inability to maintain its structure and perform essential functions .

Pharmacokinetics

The compound’s solubility in water is reported to be low , which could impact its bioavailability.

Result of Action

The result of the action of 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile is the inhibition of the growth of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, the compound disrupts the bacterium’s cell wall biosynthesis, leading to cell death .

Direcciones Futuras

Propiedades

IUPAC Name |

2-(5-fluoro-1,3-benzothiazol-2-yl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FN2S/c10-6-1-2-8-7(5-6)12-9(13-8)3-4-11/h1-2,5H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XENWBWWEEDAWOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)N=C(S2)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile | |

CAS RN |

157764-05-1 |

Source

|

| Record name | 2-(5-fluoro-1,3-benzothiazol-2-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

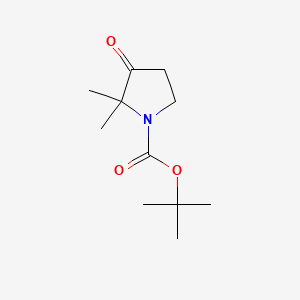

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile](/img/structure/B582564.png)